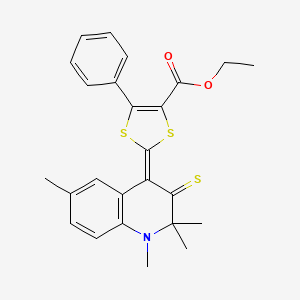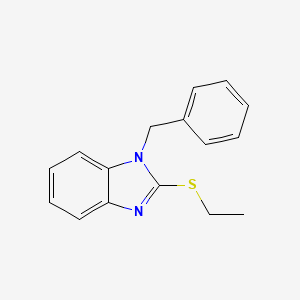![molecular formula C25H22ClN3O3S B11521586 1-[(4-chlorophenyl)sulfonyl]-N'-(9H-fluoren-9-ylidene)piperidine-4-carbohydrazide](/img/structure/B11521586.png)
1-[(4-chlorophenyl)sulfonyl]-N'-(9H-fluoren-9-ylidene)piperidine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROBENZENESULFONYL)-N’-(9H-FLUOREN-9-YLIDENE)PIPERIDINE-4-CARBOHYDRAZIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROBENZENESULFONYL)-N’-(9H-FLUOREN-9-YLIDENE)PIPERIDINE-4-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the Fluorenylidene Intermediate: The synthesis begins with the preparation of the 9H-fluoren-9-ylidene intermediate through a condensation reaction involving fluorene and an appropriate aldehyde or ketone.
Sulfonylation: The next step involves the introduction of the 4-chlorobenzenesulfonyl group. This is achieved by reacting the fluorenylidene intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Hydrazide Formation: The final step involves the reaction of the sulfonylated intermediate with piperidine-4-carbohydrazide under reflux conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROBENZENESULFONYL)-N’-(9H-FLUOREN-9-YLIDENE)PIPERIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of halogenated aromatic derivatives.
Scientific Research Applications
1-(4-CHLOROBENZENESULFONYL)-N’-(9H-FLUOREN-9-YLIDENE)PIPERIDINE-4-CARBOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel organic materials with unique electronic or optical properties.
Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZENESULFONYL)-N’-(9H-FLUOREN-9-YLIDENE)PIPERIDINE-4-CARBOHYDRAZIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and hydrazide groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their biological activity.
Comparison with Similar Compounds
- 1-(4-METHYLBENZENESULFONYL)-N’-(9H-FLUOREN-9-YLIDENE)PIPERIDINE-4-CARBOHYDRAZIDE
- 1-(4-BROMOBENZENESULFONYL)-N’-(9H-FLUOREN-9-YLIDENE)PIPERIDINE-4-CARBOHYDRAZIDE
Comparison: 1-(4-CHLOROBENZENESULFONYL)-N’-(9H-FLUOREN-9-YLIDENE)PIPERIDINE-4-CARBOHYDRAZIDE is unique due to the presence of the 4-chlorobenzenesulfonyl group, which can impart distinct electronic and steric properties compared to its methyl or bromo analogs. These differences can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C25H22ClN3O3S |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(fluoren-9-ylideneamino)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H22ClN3O3S/c26-18-9-11-19(12-10-18)33(31,32)29-15-13-17(14-16-29)25(30)28-27-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,17H,13-16H2,(H,28,30) |
InChI Key |
MFCQWPWXFFJNEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NN=C2C3=CC=CC=C3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-6-acetyl-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11521509.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11521512.png)

![2-{[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11521522.png)


![[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B11521542.png)
![1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium](/img/structure/B11521544.png)
![4-ethoxy-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11521548.png)
![2-[(6-nitro-1H-benzotriazol-1-yl)oxy]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11521553.png)
![(1E)-1-(1,3-benzodioxol-5-ylmethylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,3aH)-dione](/img/structure/B11521563.png)
![3-methyl-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide](/img/structure/B11521566.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11521572.png)
![N-[(2Z)-2-(acetylamino)-3-(1H-indol-3-yl)prop-2-enoyl]tryptophan](/img/structure/B11521593.png)
